molecular formula C6H11NO3 B13271984 1-Amino-3-hydroxycyclopentane-1-carboxylic acid

1-Amino-3-hydroxycyclopentane-1-carboxylic acid

Cat. No.: B13271984
M. Wt: 145.16 g/mol
InChI Key: WINVNQRFPOZMEY-UHFFFAOYSA-N
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Description

1-Amino-3-hydroxycyclopentane-1-carboxylic acid is a non-proteinogenic amino acid with a unique cyclopentane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-hydroxycyclopentane-1-carboxylic acid can be achieved through asymmetric synthesis. One method involves the use of a chiral glycine equivalent, oxazinone derivative, and the alkylation of (S)- and ®-glycine equivalents with stereoisomers of 4-(2-iodoethyl)-1,3,2-dioxathiolan-2-oxide using phosphazenic base t-BuP4 .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized in a laboratory setting using the aforementioned synthetic routes.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-hydroxycyclopentane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Amino-3-hydroxycyclopentane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-3-hydroxycyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor antagonist, depending on its structural configuration. For example, certain stereoisomers of the compound have been found to selectively inhibit metabotropic glutamate receptors .

Comparison with Similar Compounds

    1-Aminocyclopropane-1-carboxylic acid: This compound is structurally similar but has a cyclopropane ring instead of a cyclopentane ring.

    1-Aminocyclobutane-1-carboxylic acid: Similar in structure but with a cyclobutane ring.

    1-Aminocyclohexane-1-carboxylic acid: This compound has a cyclohexane ring, making it larger and more flexible than 1-Amino-3-hydroxycyclopentane-1-carboxylic acid.

Uniqueness: this compound is unique due to its specific ring structure and the presence of both amino and hydroxy functional groups. This combination allows for diverse chemical reactivity and potential biological activity .

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

1-amino-3-hydroxycyclopentane-1-carboxylic acid

InChI

InChI=1S/C6H11NO3/c7-6(5(9)10)2-1-4(8)3-6/h4,8H,1-3,7H2,(H,9,10)

InChI Key

WINVNQRFPOZMEY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1O)(C(=O)O)N

Origin of Product

United States

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